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A deep dive into the clinical efficacy of the selective AXL inhibitor, bemcentinib, for the
treatment of non-small cell lung cancer (NSCLC) harboring STK11 mutations reveals a
promising new therapeutic avenue. This guide provides a comprehensive comparison of
bemcentinib with current standard-of-care and emerging therapies, supported by available
clinical trial data and detailed experimental protocols, to inform researchers, scientists, and
drug development professionals.

Patients with STK11-mutated NSCLC represent a challenging-to-treat population with a poor
prognosis, often exhibiting resistance to standard chemo-immunotherapy regimens. The
STK11 gene, a tumor suppressor, plays a critical role in cellular metabolism and immune
signaling. Its mutation is associated with an immune-suppressed tumor microenvironment,
limiting the efficacy of checkpoint inhibitors. Bemcentinib, a first-in-class, oral, selective AXL
inhibitor, has emerged as a potential strategy to overcome this resistance by targeting the AXL
receptor tyrosine kinase, a key driver of immune evasion and drug resistance.

Efficacy of Bemcentinib in STK11-Mutated NSCLC

Clinical investigation of bemcentinib in STK11-mutated NSCLC is primarily centered around
two key clinical trials: the Phase [ BGBC008 (NCT03184571) trial and the ongoing Phase Ib/lla
BGBC016 (NCT05469178) trial.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b612113?utm_src=pdf-interest
https://www.benchchem.com/product/b612113?utm_src=pdf-body
https://www.benchchem.com/product/b612113?utm_src=pdf-body
https://www.benchchem.com/product/b612113?utm_src=pdf-body
https://www.benchchem.com/product/b612113?utm_src=pdf-body
https://www.benchchem.com/product/b612113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The BGBCO008 trial evaluated bemcentinib in combination with the anti-PD-1 antibody
pembrolizumab in previously treated, advanced non-squamous NSCLC. While the trial was not
exclusively for an STK11-mutated population, a notable early signal of activity was observed in
this subgroup. Preliminary data indicated that three out of three evaluable patients with STK11
mutations demonstrated an objective clinical response or clinical benefit.[1] For the overall trial
population, the combination of bemcentinib and pembrolizumab showed a median overall
survival (mOS) of 13.0 months and a median progression-free survival (MPFS) of 6.2 months.

[2]

Building on these encouraging preliminary findings, the BGBCO016 trial is a global, open-label
study specifically designed to assess the safety, tolerability, and efficacy of bemcentinib in
combination with standard-of-care (pembrolizumab and platinum-doublet chemotherapy) in
treatment-naive, advanced/metastatic non-squamous NSCLC patients with STK11 mutations.
[3][4] This ongoing trial is poised to provide more definitive data on the role of bemcentinib in
this specific patient population.

Comparison with Standard of Care and Alternative
Therapies

The current standard of care for first-line treatment of metastatic non-squamous NSCLC
without actionable driver mutations is typically a combination of a checkpoint inhibitor and
platinum-based chemotherapy. The efficacy of these regimens in the STK11-mutated subgroup
has been explored in retrospective analyses of several large Phase lll trials.
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Signaling Pathways and Experimental Workflows

The scientific rationale for targeting AXL in STK11-mutated NSCLC is rooted in the interplay
between these two pathways. STK11 mutations are associated with an immune-suppressed or
"cold" tumor microenvironment. AXL overexpression is a key mechanism of immune evasion.
Bemcentinib, by inhibiting AXL, is hypothesized to reprogram the tumor microenvironment,

making it more susceptible to checkpoint inhibitors.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b612113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

STK11 Mutant NSCLC Cell

Chemo Resistance
leads to
STK11 upregulation of AXL N Immune Evasion
(mutated/inactive) (overexpressed) (e.g., ¢ T-cell infiltration)

-~ ~
A _ N

Il == =~ suppresse:
inhibi}s
1 -

- /Therapeuﬁc Intervention Sso

I = ~

- N
N
Bemcentinib
inhibits _ _y
PD-UPDL1 <77
______ Interaction
Pembrolizumab I
(Anti-PD-1)

Click to download full resolution via product page

Caption: AXL and STK11 signaling interplay in NSCLC.

The clinical trials investigating bemcentinib follow a structured workflow to assess its safety
and efficacy.
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Caption: BGBC016 (NCT05469178) trial workflow.

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for the interpretation and replication
of findings.

BGBCO008 (NCT03184571) - Phase Il Study of Bemcentinib with Pembrolizumab[5]
o Study Design: Open-label, multi-center, single-arm study.

» Patient Population: Patients with previously treated, advanced adenocarcinoma of the lung.
The trial included cohorts of patients who had progressed on chemotherapy, immunotherapy,
or both.
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Intervention: Bemcentinib administered orally daily in combination with pembrolizumab
administered intravenously every 3 weeks.

Primary Outcome Measures: Objective Response Rate (ORR) per RECIST v1.1.

Secondary Outcome Measures: Progression-Free Survival (PFS), Overall Survival (OS), and
safety.

BGBCO016 (NCT05469178) - Phase Ib/lla Study of Bemcentinib with Chemoimmunotherapy|[3]
[4116][7]

Study Design: Open-label, multi-center, Phase Ib dose-escalation followed by a Phase lla
expansion.

Patient Population: Treatment-naive patients with advanced or metastatic non-squamous
NSCLC with an STK11 mutation.

Intervention: Bemcentinib administered orally daily in combination with pembrolizumab and
investigator's choice of platinum-doublet chemotherapy (pemetrexed plus carboplatin or
cisplatin) for 4 cycles, followed by maintenance therapy with bemcentinib and
pembrolizumab.

Primary Outcome Measures:
o Phase Ib: Safety and tolerability to determine the recommended Phase Il dose (RP2D).
o Phase lla: Objective Response Rate (ORR) at 6 and 12 months.

Secondary Outcome Measures: PFS, OS, Duration of Response (DoR), and safety.

KEYNOTE-189 (NCT02578680) - Phase Ill Study of Pembrolizumab with Chemotherapy[8][9]
[10][11][12]

Study Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: Previously untreated metastatic nonsquamous NSCLC without
sensitizing EGFR or ALK mutations.
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 Intervention: Pemetrexed and a platinum-based drug plus either pembrolizumab or placebo
every 3 weeks for 4 cycles, followed by maintenance therapy with pembrolizumab or placebo
plus pemetrexed.

o Primary Outcome Measures: Overall Survival (OS) and Progression-Free Survival (PFS).
e Subgroup Analysis: Retrospective analysis of efficacy in patients with STK11 mutations.

CheckMate 9LA (NCT03215706) - Phase Il Study of Nivolumab and Ipilimumab with
Chemotherapy[2][13][14][15]

o Study Design: Randomized, open-label trial.
» Patient Population: Treatment-naive patients with Stage IV or recurrent NSCLC.

« Intervention: Nivolumab plus ipilimumab combined with two cycles of histology-based
chemotherapy versus chemotherapy alone for up to four cycles.

e Primary Outcome Measures: Overall Survival (OS).
e Subgroup Analysis: Exploratory analysis of efficacy in patients with STK11 mutations.

POSEIDON (NCT03164616) - Phase Ill Study of Durvalumab and Tremelimumab with
Chemotherapy[16][17][18][19][20]

o Study Design: Randomized, open-label, multi-center, global study.

o Patient Population: Treatment-naive patients with metastatic NSCLC without EGFR or ALK
mutations.

 Intervention: Three arms: durvalumab plus tremelimumab and chemotherapy; durvalumab
plus chemotherapy; or chemotherapy alone.

o Primary Outcome Measures: Progression-Free Survival (PFS) and Overall Survival (OS) for
durvalumab plus chemotherapy versus chemotherapy.

e Subgroup Analysis: Exploratory analysis of efficacy in patients with STK11 mutations.
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Conclusion

The available data, although still emerging, suggests that bemcentinib holds promise as a
therapeutic agent for the difficult-to-treat population of patients with STK11-mutated NSCLC.
The strong scientific rationale for targeting AXL in this context, coupled with early positive
signals from the BGBCO0O08 trial, has paved the way for the dedicated BGBCO016 trial, which will
be instrumental in defining the role of bemcentinib in the first-line setting.

Compared to the modest efficacy of standard chemo-immunotherapy regimens in the STK11-
mutated subgroup, as seen in retrospective analyses of pivotal trials, the potential for
bemcentinib to restore immune sensitivity is a significant area of investigation. Furthermore,
the emergence of other novel agents targeting this population underscores the active research
and development landscape aimed at improving outcomes for these patients. The results of
ongoing and future clinical trials are eagerly awaited to fully elucidate the clinical utility of
bemcentinib and to establish its place in the treatment paradigm for STK11-mutated NSCLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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